2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane

Heme oxygenase inhibition Chemical biology Enzymology

Procure 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (CAS 151055-85-5) as the definitive imidazole-dioxolane scaffold for heme oxygenase-1 (HO-1) inhibition and azole antifungal synthesis. Unlike linker-modified analogues, its direct imidazole-phenyl-dioxolane connectivity delivers 2.37-fold greater potency (IC50 = 590 nM) and provides the only publicly available co-crystal structure (PDB: 2DY5, 2.7 Å) for structure-guided design. Its markedly lower lipophilicity (XLogP = 1.1 vs. 3.5–6.5 for clinical imidazole-dioxolanes) enhances aqueous solubility and brain penetration potential. As a patent-validated intermediate for ketoconazole and terconazole, it offers a convergent synthetic entry that circumvents multistep linker construction. Choose this compound for unequivocal target engagement, rational drug design, and streamlined process chemistry.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 151055-85-5
Cat. No. B175209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
CAS151055-85-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)N3C=CN=C3
InChIInChI=1S/C12H12N2O2/c1-2-10(12-15-6-7-16-12)8-11(3-1)14-5-4-13-9-14/h1-5,8-9,12H,6-7H2
InChIKeyQDRPOPKDBASSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (CAS 151055-85-5): Chemical Identity and Baseline Properties


2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (CAS 151055-85-5) is a heterocyclic compound featuring an imidazole ring connected to a phenyl group substituted with a 1,3-dioxolane moiety [1]. With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, it belongs to the broader class of imidazole-dioxolane derivatives [2]. This compound is primarily recognized as a versatile small-molecule scaffold and a key synthetic intermediate in the preparation of pharmaceutically relevant azole antifungals, including ketoconazole and terconazole [3]. Its structural features—specifically the imidazole nitrogen capable of coordinating heme iron and the dioxolane ring—position it as a valuable tool for both medicinal chemistry and chemical biology applications [4].

Why 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (CAS 151055-85-5) Cannot Be Casually Substituted by Other Imidazole-Dioxolane Analogs


Substitution of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane with a generic analog from the imidazole-dioxolane class is scientifically unjustified due to the compound's distinct structural and functional profile. Unlike many related compounds that feature an alkyl linker between the dioxolane and imidazole rings (e.g., in ketoconazole or itraconazole), this compound positions the imidazole directly on the phenyl ring, creating a unique spatial arrangement that fundamentally alters molecular recognition [1]. This structural distinction translates into a defined binding mode with heme oxygenase-1 (HO-1), where the compound acts as a competitive inhibitor with a resolved X-ray crystal structure (PDB ID: 2DY5) [2]. In contrast, closely related imidazole-dioxolanes with linker modifications show >2.3-fold higher IC₅₀ values against the same target, highlighting that subtle structural changes yield measurable functional differences [3]. The quantitative evidence presented below substantiates why this specific compound offers a differentiated pharmacological and synthetic profile that generic substitution cannot replicate.

Quantitative Differentiation of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (CAS 151055-85-5) Against Key Comparators


HO-1 Inhibition Potency: 2.37-Fold Improvement Over Closest Imidazole-Dioxolane Analog

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (identified as imidazole-dioxolane 23 / BDBM31671) exhibits an IC₅₀ of 590 nM for inhibition of rat heme oxygenase-1 (HO-1) activity [1]. In contrast, a closely related imidazole-dioxolane analog (BDBM31668) differing only in substituent placement shows an IC₅₀ of 1,400 nM under identical assay conditions [2]. This represents a 2.37-fold improvement in inhibitory potency for the target compound.

Heme oxygenase inhibition Chemical biology Enzymology

Defined X-ray Binding Mode: Atomic-Level Resolution (2.7 Å) Unavailable for Non-Crystallized Analogs

The complex of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane with rat heme oxygenase-1 has been solved by X-ray crystallography at 2.7 Å resolution (PDB ID: 2DY5), revealing that the imidazole nitrogen coordinates directly to the heme iron, while the dioxolane and phenyl groups occupy the distal heme pocket [1]. No analogous crystal structure exists for the 1,400 nM analog (BDBM31668) or for the majority of imidazole-dioxolane derivatives.

Structural biology Rational drug design Crystallography

Synthetic Intermediacy: Validated Precursor for Ketoconazole and Terconazole via Patent-Defined Routes

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane is explicitly claimed as a key intermediate in the preparation of ketoconazole, terconazole, and related antifungal drugs [1]. Its structural arrangement—with the imidazole directly attached to the phenyl-dioxolane core—provides a direct entry point for further functionalization that is not accessible from compounds bearing alkyl linkers between the dioxolane and imidazole rings [2].

Synthetic chemistry Antifungal agents Process chemistry

Physicochemical Profile: XLogP3-AA of 1.1 Distinguishes Compound from More Lipophilic Antifungal Imidazole-Dioxolanes

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane exhibits a computed XLogP3-AA value of 1.1, a molecular weight of 216.24 g/mol, and zero hydrogen bond donors [1]. In contrast, clinically used imidazole-dioxolane antifungals such as ketoconazole (XLogP ~3.5–4.5; MW 531.4) and itraconazole (XLogP ~5.5–6.5; MW 705.6) possess substantially higher lipophilicity and molecular weight [2].

ADME properties Physicochemical characterization Medicinal chemistry

Optimal Application Scenarios for 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane (CAS 151055-85-5) Based on Quantified Differentiation


HO-1 Inhibitor Tool Compound for Chemical Biology and Target Validation

Researchers investigating the role of heme oxygenase-1 in disease models should prioritize this compound over other imidazole-dioxolanes due to its 2.37-fold greater potency (IC₅₀ = 590 nM vs. 1,400 nM for analog BDBM31668) [1]. The resolved X-ray crystal structure (PDB ID: 2DY5) further enables rational design of control experiments and structure-guided optimization [2].

Synthetic Intermediate for Antifungal Drug Development and Analog Generation

Medicinal chemistry groups engaged in antifungal drug discovery or process chemistry optimization should procure this compound as a patent-validated intermediate for ketoconazole, terconazole, and related azoles [1]. Its direct imidazole-phenyl-dioxolane connectivity provides a convergent synthetic entry point that eliminates the need for multistep linker construction required by alternative scaffolds [2].

Lead Optimization Scaffold for CNS or Solubility-Constrained Programs

Programs targeting central nervous system indications or requiring improved aqueous solubility should select this compound as a starting scaffold due to its markedly lower lipophilicity (XLogP = 1.1) compared to clinical imidazole-dioxolanes like ketoconazole (XLogP ~3.5–4.5) and itraconazole (XLogP ~5.5–6.5) [1]. This physicochemical advantage may translate to reduced plasma protein binding and enhanced brain penetration potential.

Structure-Based Drug Design Targeting Heme-Containing Enzymes

Computational chemistry and structural biology teams require this specific compound as the only imidazole-dioxolane HO-1 inhibitor with a publicly available, high-resolution (2.7 Å) co-crystal structure [1]. This atomic-level binding information is essential for docking studies, pharmacophore modeling, and rational optimization of next-generation heme oxygenase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.